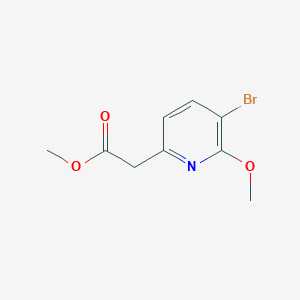

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8(12)5-6-3-4-7(10)9(11-6)14-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGUOHZZMVXDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate typically involves the bromination of 6-methoxypyridin-2-yl acetic acid followed by esterification. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Differences:

Core Ring System :

- The target compound contains a pyridine ring , which is electron-deficient compared to the phenyl rings in analogues like Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This difference influences electronic properties, such as acidity and hydrogen-bonding capabilities. The pyridine nitrogen can participate in coordination with metal ions, making it suitable for MOF synthesis .

- The phenyl-based analogues (e.g., CAS 220801-66-1) feature hydroxyl groups, enabling stronger hydrogen bonding, which may increase melting points compared to the methoxy-substituted pyridine derivative .

Substituent Effects :

- Bromine vs. Iodo : The 5-bromo substituent in the target compound may exhibit lower reactivity in cross-coupling reactions compared to iodo-substituted analogues (e.g., 5-Bromo-2-iodopyridin-3-yl acetate) due to weaker C–Br bond dissociation energy. However, bromine is more cost-effective for industrial applications .

- Methoxy vs. Hydroxyl : The methoxy group in the target compound enhances stability against oxidation compared to hydroxyl-containing analogues (e.g., CAS 38692-72-7), which may require protective handling .

Physical and Chemical Properties

Supramolecular and Crystallographic Features

- Crystal Packing : The pyridine ring in the target compound may engage in weaker π-π stacking compared to phenyl-based analogues due to electron deficiency. However, the methoxy group could participate in C–H···O interactions, similar to the C–H···O hydrogen bonds observed in Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate crystals .

- Thermal Stability : The absence of hydroxyl groups may improve thermal stability relative to CAS 220801-66-1, which could degrade via oxidation .

Biological Activity

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 260.085 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxy group, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial activities. This compound has shown potential against various bacterial and fungal strains. Studies have indicated that compounds with similar structures exhibit significant activity against pathogens, suggesting that this compound may possess comparable effects.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Methyl 2-(5-bromopyridin-3-YL)acetate | Staphylococcus aureus | TBD |

| Methyl 2-(6-methoxy-pyridin-3-YL)acetate | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific MIC values need to be determined through further experimentation.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Compounds with similar structural motifs have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. For instance, studies on methoxypyridine derivatives have demonstrated their ability to modulate pathways involved in cancer cell survival and growth .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of methoxypyridine derivatives, this compound was evaluated for its effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic potential.

Table 2: Anticancer Activity Results

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | TBD | Induction of apoptosis |

| MCF7 (breast cancer) | TBD | Cell cycle arrest |

| A549 (lung cancer) | TBD | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The bromine atom and methoxy group are significant for binding to enzymes or receptors, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of target proteins, depending on the specific cellular context.

Future Directions

Despite promising preliminary findings, further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand how this compound interacts with cellular targets.

- Structure-Activity Relationship (SAR) : To optimize the compound’s structure for enhanced biological activity.

Q & A

Q. How to analyze tautomeric equilibria between keto and enol forms in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.